3-cyclopentylpyrrolidine-3-carboxylic acid
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Overview
Description
3-Cyclopentylpyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization . Another method includes the amidomalonate synthesis, which involves the alkylation of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopentylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with active site residues, leading to inhibition or modulation of enzyme activity . Additionally, the compound’s carboxylic acid group can form ionic interactions with positively charged amino acids, further stabilizing its binding to the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group at the 2-position.
Cyclopentylamine: A simpler compound with a cyclopentyl group attached to an amine.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
3-Cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, potentially leading to unique biological activities and applications .
Properties
CAS No. |
1513517-00-4 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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